molecular formula C43H82O6 B1638010 (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate CAS No. 60138-12-7

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Cat. No. B1638010
CAS RN: 60138-12-7
M. Wt: 695.1 g/mol
InChI Key: UGBCBXMLXHJYBS-UHFFFAOYSA-N
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Description

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate, abbreviated as 3D2TDP, is a fatty acid ester synthesized in the laboratory. It is mainly used as an intermediate in the synthesis of surfactants and other chemical compounds. 3D2TDP has been studied extensively in recent years due to its potential applications in various fields, including scientific research, medical treatments, and industrial products.

Scientific Research Applications

Enhanced Production in Fed-Batch Fermentation

Research by Zhang et al. (2017) explored the use of aliphatic acids like tetradecanoic acid in enhancing isopropanol and butanol production in fed-batch fermentation. This study demonstrated that mixtures of tetradecanoic acid and oleyl alcohol can significantly improve fermentation outcomes (Zhang et al., 2017).

Solubility Studies in Supercritical CO2

Garlapati and Madras (2008) investigated the solubility of tetradecanoic acid in supercritical carbon dioxide. Their research provides insights into the solubility behaviors of similar fatty acids under varying conditions (Garlapati & Madras, 2008).

Peroxygenase-Catalyzed Terminal Oxygenation

A study by Olmedo et al. (2016) revealed that a fungal peroxidase can catalyze the hydroxylation of n-alkanes, including dodecanoic and tetradecanoic acids. This enzymatic reaction leads to the production of various carboxylic acids, which has implications for organic chemistry and bioengineering (Olmedo et al., 2016).

Lipid Composition in Bacteria

Wolny et al. (2010) analyzed the lipid composition of Desulfovibrio desulfuricans, which includes components like tetradecanoic acid. This research helps in understanding the biochemical structure of bacterial lipids and their potential applications (Wolny et al., 2010).

Ion Flotation Using Carboxylate Soaps

The study by Evans et al. (1995) on the adsorption of carboxylate acids, including tetradecanoic acid, provides insights into their role as collectors in ion flotation. This research is significant for understanding the interfacial behavior of these acids in industrial processes (Evans et al., 1995).

Analysis of Impurities in Isopropyl Myristate

Research conducted by Klaffenbach and Kronenfeld (1997) on the impurities in isopropyl myristate, an ester of tetradecanoic acid, sheds light on the chemical analysis and quality control of such compounds (Klaffenbach & Kronenfeld, 1997).

properties

IUPAC Name

(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBCBXMLXHJYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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